molecular formula C16H14N2O3S2 B5800500 [(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid

[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid

Cat. No. B5800500
M. Wt: 346.4 g/mol
InChI Key: HKKMMGWUETVWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid, also known as EPTP, is a synthetic compound that belongs to the class of thieno[2,3-d]pyrimidines. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of [(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid is not fully understood. However, it has been suggested that [(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid may exert its effects by inhibiting the activity of enzymes involved in inflammation and tumor growth. [(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid has also been shown to modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid has been shown to have a number of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. [(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid has also been shown to induce apoptosis in cancer cells, and to reduce the growth of tumors in animal models. Additionally, [(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid has been shown to possess anti-oxidant activity, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it amenable to a variety of analytical techniques. However, there are also some limitations to its use. [(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid is not very water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are a number of future directions for research on [(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid. One area of interest is the development of new drugs based on the structure of [(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid. Another area of interest is the elucidation of the mechanism of action of [(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid, which could provide insight into its potential therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of [(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid, and to determine its potential limitations for use in lab experiments.
Conclusion
In conclusion, [(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to improve its yield and purity, and it has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. While there are some limitations to its use, [(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid represents a promising candidate for the development of new drugs and for further research into its potential therapeutic applications.

Synthesis Methods

The synthesis of [(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid involves the reaction of 2-mercaptobenzoic acid with ethyl acetoacetate, followed by the condensation of the resulting product with 2-amino-6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidine. The final product is obtained after purification using column chromatography. The synthesis method of [(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid has been optimized to improve its yield and purity, making it a viable option for scientific research.

Scientific Research Applications

[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs. [(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-2-11-8-12-14(23-11)17-16(22-9-13(19)20)18(15(12)21)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKMMGWUETVWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202355
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-((6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid

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